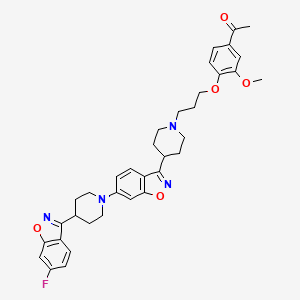

Iloperidone Dimer Impurity

描述

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling is the comprehensive process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical substance. globalpharmatek.combenthamdirect.compharmainfo.in This process is a cornerstone of pharmaceutical quality assurance for several reasons:

Safety and Efficacy: The presence of impurities, even in trace amounts, can significantly affect the safety and therapeutic efficacy of a drug. longdom.orgwordpress.com Some impurities may be toxic or produce undesirable pharmacological effects. longdom.org

Regulatory Compliance: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of impurities in pharmaceutical products. longdom.orgbenthamdirect.com Comprehensive impurity profiling is a mandatory requirement for new drug applications. globalpharmatek.com

Process Optimization and Control: Understanding the impurity profile can reveal insights into the manufacturing process, highlighting steps where impurities are formed. globalpharmatek.com This knowledge allows for the optimization of reaction conditions to minimize impurity formation and ensure process consistency. wordpress.com

Stability Assessment: Impurity profiling is crucial for evaluating the stability of a drug substance. longdom.org It helps identify potential degradation products and pathways, which is essential for determining appropriate storage conditions and shelf-life. globalpharmatek.compharmainfo.in

Classification and Origins of Pharmaceutical Impurities

Pharmaceutical impurities are broadly classified into three main categories: organic impurities, inorganic impurities, and residual solvents. moravek.compharmastate.academygmpinsiders.com

| Impurity Classification | Description |

| Organic Impurities | These can be process-related (starting materials, by-products, intermediates, reagents, ligands, and catalysts) or drug-related (degradation products). moravek.compharmastate.academy |

| Inorganic Impurities | These typically originate from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts. moravek.comgmpinsiders.com |

| Residual Solvents | These are organic volatile chemicals used during the synthesis of the drug substance or in the production of the drug product. moravek.comgmpinsiders.com |

Process-related impurities are substances that are introduced or formed during the manufacturing process of an API. synthinkchemicals.com Their origins can be traced to various stages of synthesis and purification. pharmaguideline.com

Starting Materials and Intermediates: Unreacted starting materials and intermediates can persist in the final API if not completely removed during purification. pharmaguideline.compharmastate.academy

By-products: Unwanted side reactions occurring during the synthesis can lead to the formation of by-products. adventchembio.com

Reagents, Ligands, and Catalysts: These substances, while essential for the chemical transformation, can sometimes be carried through to the final product as impurities. pharmastate.academy

In the context of Iloperidone (B1671726), several process-related impurities have been identified, arising from the synthesis pathway. asianpubs.orgresearchgate.net The manufacturing process of Iloperidone involves the condensation of key starting materials, and side reactions during this process can lead to the formation of impurities.

Degradation products are impurities that result from the chemical breakdown of the drug substance over time. uspnf.comnih.gov This degradation can be influenced by various environmental factors such as light, temperature, pH, and humidity. nih.govresearchgate.net Forced degradation studies, or stress testing, are intentionally conducted to identify likely degradation products and establish the intrinsic stability of the drug molecule. pharmainfo.innih.gov These studies typically involve exposing the drug substance to harsh conditions like acidic and basic hydrolysis, oxidation, and photolysis. nih.gov

For Iloperidone, studies have shown that it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. nih.gov

Dimerization is a chemical process where two identical molecules react to form a single, larger molecule known as a dimer. In pharmaceutical manufacturing, dimerization can be an undesirable side reaction that leads to the formation of impurities. nih.gov The mechanism of dimerization can vary depending on the functional groups present in the drug molecule. For instance, molecules with reactive groups like amino groups or carboxylic acids can undergo reactions to form dimers. nih.gov

The formation of a dimer impurity has been identified as a concern in the synthesis of Iloperidone. google.comgoogle.com This dimerization can occur during the synthesis process, particularly during coupling steps or due to side reactions involving bifunctional reagents. The presence of this dimer impurity can affect the purity of the final API and necessitates control measures during manufacturing. google.comresearchgate.net

Contextual Overview of Iloperidone as a Pharmaceutical Agent

Iloperidone is an atypical antipsychotic agent used for the treatment of schizophrenia. asianpubs.orgnih.govwikipedia.org Chemically, it is a piperidinyl-benzisoxazole derivative, structurally related to risperidone. nih.govdrugbank.commedcentral.com Its therapeutic effect is believed to be mediated through its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. wikipedia.orgmedcentral.com Like other atypical antipsychotics, Iloperidone exhibits a broad receptor binding profile. nih.govmedcentral.com

The synthesis of Iloperidone is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities. asianpubs.orgresearchgate.net The identification and control of these impurities, including the Iloperidone Dimer Impurity, are critical to ensure the quality and safety of the final drug product. google.com

Structure

3D Structure

属性

分子式 |

C36H39FN4O5 |

|---|---|

分子量 |

626.7 g/mol |

IUPAC 名称 |

1-[4-[3-[4-[6-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-1,2-benzoxazol-3-yl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |

InChI |

InChI=1S/C36H39FN4O5/c1-23(42)26-4-9-31(34(20-26)43-2)44-19-3-14-40-15-10-24(11-16-40)35-30-8-6-28(22-33(30)46-39-35)41-17-12-25(13-18-41)36-29-7-5-27(37)21-32(29)45-38-36/h4-9,20-22,24-25H,3,10-19H2,1-2H3 |

InChI 键 |

RUNPLXZHXLMWFP-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F)OC |

产品来源 |

United States |

Formation Pathways and Derivation of Iloperidone Dimer Impurity

Mechanistic Studies of Iloperidone (B1671726) Dimerization

The formation of Iloperidone Dimer Impurity is not a straightforward process and can occur through various synthetic and degradative routes. Research has identified several distinct dimer impurities, each with its own formation mechanism. These are broadly categorized as process-related impurities, arising during the synthesis of Iloperidone, and degradation products, which form under stress conditions.

Proposed Reaction Mechanisms for Dimer Formation

The primary mechanism for the formation of process-related dimer impurities often involves the reaction of key intermediates or the drug molecule itself. One such identified dimer is 1-(4-(3-(4-(6-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)benzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethan-1-one . The formation of this impurity is hypothesized to occur during the synthesis of Iloperidone, where a side reaction leads to the coupling of two molecules.

Another significant process-related dimer impurity is 1,1'-[4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene)]diethanone . This compound is a dimer of a key precursor in Iloperidone synthesis, 1-(4-hydroxy-3-methoxyphenyl)ethanone. Its formation is attributed to a side reaction during the alkylation step, where a bifunctional alkylating agent links two molecules of the precursor.

Furthermore, studies have identified other process-related dimer impurities, designated as "Iloperidone process related dimer impurity-14" and "Iloperidone process related dimer impurity-9". While their specific structures are not widely available in public literature, their formation is understood to be a consequence of unintended reactions during the manufacturing process.

A distinct degradation product, termed Iloperidone chalcone (B49325) related dimer impurity (degraded) , has also been identified. The mechanism for its formation is likely through a degradation pathway involving the chalcone moiety, which can be susceptible to dimerization reactions under certain stress conditions.

Identification of Precursor Molecules for Dimerization

The precursor molecules for the formation of Iloperidone Dimer Impurities are intrinsically linked to the synthetic route of the active pharmaceutical ingredient. Key precursors identified include:

Iloperidone itself can act as a precursor for the formation of certain dimer impurities, particularly under degradative conditions.

1-(4-hydroxy-3-methoxyphenyl)ethanone : This is a crucial starting material in the synthesis of Iloperidone. Dimerization of this molecule leads to the formation of 1,1'-[4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene)]diethanone.

Intermediates in the Iloperidone synthesis : Various reactive intermediates formed during the multi-step synthesis of Iloperidone can undergo unintended side reactions to form process-related dimer impurities.

Degradation Pathways Yielding this compound

Forced degradation studies are instrumental in understanding the stability of a drug substance and identifying potential degradation products that may form under various environmental stresses.

Forced Degradation Studies Simulating Dimer Formation

Forced degradation studies on Iloperidone have revealed its susceptibility to degradation under certain conditions, which can lead to the formation of dimer impurities.

While comprehensive studies detailing the specific formation of dimer impurities under oxidative stress are limited in publicly accessible literature, it is known that Iloperidone is susceptible to oxidative conditions. Such conditions can generate reactive species that may initiate dimerization reactions. The "Iloperidone chalcone related dimer impurity (degraded)" is a likely candidate to be formed under such scenarios, as chalcones can be prone to oxidative coupling.

The following table summarizes a hypothetical oxidative degradation study to investigate dimer formation.

| Stress Condition | Reagent | Temperature | Duration | Potential Dimer Formation |

| Oxidative | 3% Hydrogen Peroxide | Room Temperature | 7 days | Iloperidone chalcone related dimer impurity |

| Oxidative | AIBN (Radical Initiator) | 60°C | 24 hours | Potential for various dimer impurities |

Current research indicates that Iloperidone is relatively stable under thermal stress. nih.gov However, prolonged exposure to high temperatures during manufacturing or storage could potentially provide the energy required for certain dimerization reactions to occur, especially if catalytic impurities are present. The formation of process-related dimer impurities could be exacerbated under elevated temperatures.

The following table outlines a hypothetical thermal stress study.

| Stress Condition | Temperature | Duration | Potential Dimer Formation |

| Thermal Stress (Solid State) | 80°C | 14 days | Low potential, but could promote formation of process-related dimers |

| Thermal Stress (Solution) | 60°C | 7 days | Increased potential for dimerization depending on the solvent and presence of catalysts |

This table is illustrative, as specific studies linking thermal stress directly to the formation of this compound are not extensively documented in available literature.

Photolytic Degradation Processes

Photostability testing is a crucial component of stress testing for pharmaceutical substances. ajpsonline.com It evaluates the impact of light exposure on the drug's integrity. Interestingly, comprehensive stress testing of iloperidone, conducted as per the International Conference on Harmonization (ICH) guidelines, has shown the drug to be stable under photolytic conditions. nih.govresearchgate.net This suggests that direct degradation of iloperidone into the dimer impurity via photolysis is not a primary pathway under standard testing conditions.

However, it is important to note that the presence of other substances, such as surfactants or photocatalysts like titanium dioxide, can influence the photostability of a drug. nih.gov While specific studies on iloperidone in the presence of such agents are not widely reported, these factors could potentially alter its photolytic degradation profile.

Hydrolytic Conditions and Their Effect on Dimerization

Hydrolysis, the reaction of a compound with water, is a common pathway for drug degradation. ajpsonline.com Iloperidone has been found to be labile under both acidic and basic hydrolytic conditions. nih.govresearchgate.net Stress testing has demonstrated that iloperidone degrades to form several degradation products when subjected to acidic and basic environments. nih.gov

Under acidic hydrolysis, two primary degradation products have been identified, while basic hydrolysis leads to the formation of four different products. nih.govresearchgate.net While the specific structures of all degradation products are not always fully elucidated in all studies, research has identified various process-related and degradation impurities of iloperidone, including dimer impurities. journalijcar.orgresearchgate.net One study specifically identified an "Iloperidone chalcone related dimer impurity (degraded)" and other process-related dimer impurities. journalijcar.org The formation of these dimers is often linked to the synthesis process but can also be influenced by subsequent hydrolytic stress. researchgate.net

The mechanism of dimerization under hydrolytic conditions can be complex. It may involve the initial hydrolysis of a labile functional group within the iloperidone molecule, followed by a condensation reaction between two degraded or parent molecules to form the dimer. The specific pH of the solution (acidic or basic) can catalyze these reactions and influence the rate and type of dimer formed.

Below is a table summarizing the findings from forced degradation studies on Iloperidone:

| Stress Condition | Observation | Degradation Products Formed | Reference |

| Acidic Hydrolysis | Degrades | Two degradation products (DP1, DP2) | nih.govresearchgate.net |

| Basic Hydrolysis | Degrades | Four degradation products (DP4 to DP7) | nih.govresearchgate.net |

| Neutral Hydrolysis | Stable | No degradation observed | nih.govresearchgate.net |

| Oxidative Stress | Degrades | One degradation product (DP3) | nih.govresearchgate.net |

| Thermal Stress | Stable | No degradation observed | nih.govresearchgate.net |

| Photolytic Stress | Stable | No degradation observed | nih.govresearchgate.net |

Structural Elucidation and Comprehensive Spectroscopic Characterization of Iloperidone Dimer Impurity

Isolation and Purification Methodologies for Iloperidone (B1671726) Dimer Impurity

To perform a complete structural analysis, the Iloperidone Dimer Impurity must first be isolated from the reaction mixture or the final API bulk with a high degree of purity. This is typically a multi-step process requiring robust separation techniques.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for the isolation of pharmaceutical impurities. nih.govneopharmlabs.com This method offers high resolution and is well-suited for separating structurally similar compounds like an API and its dimer. The isolation of the this compound would involve the development of a specific chromatographic method, likely using a reversed-phase column (e.g., C18) where separation is based on hydrophobicity.

The process involves injecting a concentrated solution of the crude Iloperidone containing the dimer impurity onto the preparative column. A mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is pumped through the column. A gradient elution method, where the proportion of the organic solvent is gradually increased, is often employed to effectively resolve the parent Iloperidone peak from the less polar dimer impurity peak. Fractions corresponding to the dimer impurity are collected, pooled, and the solvent is removed, yielding a purified sample of the impurity suitable for spectroscopic analysis. This approach has been successfully used for isolating dimeric impurities of other complex pharmaceutical compounds. nih.govnih.gov

Crystallization is a powerful technique for the purification of APIs on an industrial scale. nih.govmdpi.com While primarily used to purify the main compound (Iloperidone), the principles of crystallization can be optimized to minimize the presence of the dimer impurity in the final product. The strategy relies on the differential solubility of the API and the impurity in a selected solvent system.

By carefully controlling parameters such as solvent choice, temperature, cooling rate, and agitation, conditions can be established where the Iloperidone crystallizes preferentially, leaving the more soluble dimer impurity behind in the mother liquor. nih.gov While not typically a method for isolating a pure sample of the impurity, fractional crystallization or subsequent processing of the mother liquor could be used as an enrichment step. For obtaining a highly pure analytical standard of the impurity, crystallization is generally less effective than preparative chromatography. researchgate.net

Advanced Spectroscopic Techniques for Structural Confirmation

Once an impurity has been isolated, a suite of spectroscopic techniques is employed to determine its exact chemical structure. For a complex molecule like the this compound, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is essential. nih.gov

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. preprints.orgemerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete and unambiguous assignment of the dimer's structure. nih.govpreprints.org

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The spectrum of the this compound would be expected to show distinct signals corresponding to aromatic protons, protons on the piperidine (B6355638) ring, the aliphatic propyl chain, the methoxy (B1213986) group, and the acetyl group. Key features would include the chemical shift (δ), the splitting pattern (multiplicity), and the coupling constants (J), which reveal which protons are adjacent to one another.

Aromatic Region: Signals for protons on the benzisoxazole and methoxyphenyl rings.

Aliphatic Region: Complex multiplets for the protons of the piperidine and propyl linker.

Singlets: Sharp signals corresponding to the methoxy (-OCH₃) and acetyl (-COCH₃) protons.

The following table represents the type of data obtained from a ¹H NMR analysis for a potential Iloperidone Dimer structure.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.8 - 7.0 | m | - | Aromatic Protons |

| ~4.1 | t | ~6.5 | -OCH₂- Protons |

| ~3.9 | s | - | -OCH₃ Protons |

| ~3.5 - 2.0 | m | - | Piperidine and Propyl Chain Protons |

| ~2.6 | s | - | -COCH₃ Protons |

Note: This table is illustrative and represents expected regions for proton signals based on the known structure of Iloperidone and related compounds. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for a "carbon count" that can confirm the dimeric nature of the impurity. The chemical shifts in the ¹³C NMR spectrum indicate the type of carbon atom (e.g., carbonyl, aromatic, aliphatic).

Downfield Region (>160 ppm): Signals for carbonyl carbons (from the ketone and any amide/ester linkages in the dimer).

Aromatic Region (160 - 110 ppm): A complex set of signals for the numerous aromatic carbons.

Upfield Region (< 80 ppm): Signals for the aliphatic carbons of the piperidine ring, propyl chain, and the methoxy and acetyl groups.

An illustrative data table for the expected ¹³C NMR signals is provided below.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~197 | Ketone Carbonyl (C=O) |

| ~165 - 110 | Aromatic and Benzisoxazole Carbons |

| ~70 - 55 | -OCH₂- and -OCH₃ Carbons |

| ~55 - 20 | Piperidine, Propyl, and Acetyl Carbons |

Note: This table is illustrative and represents expected chemical shift regions based on the known structure of Iloperidone. Actual experimental values may vary.

Further confirmation and complete assignment of both the proton and carbon spectra would be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which establish proton-proton and proton-carbon connectivities throughout the molecule. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the intricate structures of complex molecules like the this compound. By spreading the NMR signals across two frequency axes, these experiments reveal correlations between different nuclei, providing invaluable information about the molecular framework and spatial arrangement of atoms.

COSY (Correlation Spectroscopy) experiments would be utilized to identify proton-proton (¹H-¹H) coupling networks within the molecule. This would allow for the tracing of spin systems, connecting adjacent protons and thus assembling fragments of the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy is employed to establish direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C). This technique is fundamental for assigning carbon signals based on the more readily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides crucial long-range (typically 2-3 bond) correlation data between protons and carbons. This is particularly powerful for connecting the molecular fragments identified through COSY and HSQC, especially across quaternary carbons and heteroatoms, to build the complete carbon skeleton of the dimer.

NOESY (Nuclear Overhauser Effect Spectroscopy) offers through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. This experiment is critical for determining the stereochemistry and three-dimensional conformation of the this compound.

A hypothetical data table representing the kind of information that would be generated from these experiments is presented below.

| Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | COSY Correlations (¹H ppm) | HMBC Correlations (¹³C ppm) | NOESY Correlations (¹H ppm) |

| Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of the this compound. By measuring the m/z value with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For the this compound, an HRMS analysis would be expected to yield a measured mass that closely matches the theoretical mass calculated for the molecular formula C₃₆H₃₉FN₄O₅, providing strong evidence for its elemental composition.

| Parameter | Value |

| Molecular Formula | C₃₆H₃₉FN₄O₅ |

| Theoretical Monoisotopic Mass | 626.2908 |

| Measured Monoisotopic Mass | Hypothetical Data (e.g., 626.2912) |

| Mass Error (ppm) | Hypothetical Data (e.g., 0.64) |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of the this compound) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide a fragmentation pattern that acts as a molecular fingerprint, offering insights into the compound's structure. Analysis of the fragmentation pathways can reveal the nature of the linkage between the two iloperidone units and the positions of various functional groups.

| Precursor Ion (m/z) | Product Ions (m/z) | Plausible Neutral Loss / Fragment Structure |

| 627.2981 [M+H]⁺ | Hypothetical Data | Hypothetical Data |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a modern and rapid method for obtaining high-quality IR spectra. An FTIR analysis of the this compound would be expected to reveal characteristic absorption bands for the functional groups present in the iloperidone structure, such as carbonyl (C=O) stretching from the ketone, aromatic C-H and C=C stretching, C-O stretching from the ether and methoxy groups, and C-N stretching from the piperidine ring. Any shifts in these bands compared to the spectrum of pure iloperidone could provide clues about the nature of the dimeric linkage.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Hypothetical Data (e.g., ~3050) | C-H Stretch | Aromatic |

| Hypothetical Data (e.g., ~2950) | C-H Stretch | Aliphatic |

| Hypothetical Data (e.g., ~1680) | C=O Stretch | Ketone |

| Hypothetical Data (e.g., ~1600, ~1500) | C=C Stretch | Aromatic Ring |

| Hypothetical Data (e.g., ~1250) | C-O Stretch | Aryl Ether |

| Hypothetical Data (e.g., ~1100) | C-N Stretch | Tertiary Amine |

| Hypothetical Data (e.g., ~1200) | C-F Stretch | Aryl Fluoride |

Integration of Spectroscopic Data for Definitive Structural Assignment

The definitive structural assignment of the this compound is achieved through the careful and synergistic integration of all the spectroscopic data. The process begins with the molecular formula established by HRMS. The various structural fragments and their connectivity are then pieced together using the insights from 2D NMR experiments. The functional groups identified by FTIR are mapped onto this framework. Finally, the proposed structure is validated by ensuring that it is consistent with the fragmentation pattern observed in the MS/MS spectrum. This integrated approach allows for a high-confidence elucidation of the complete and unambiguous structure of the this compound.

Analytical Methodologies for Detection, Separation, and Quantification of Iloperidone Dimer Impurity

Development of Chromatographic Methods for Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone of impurity profiling in the pharmaceutical industry. ijprajournal.com These methods offer the high resolution required to separate structurally similar impurities from the active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for analyzing iloperidone (B1671726) and its related substances. rasayanjournal.co.inresearchgate.net Several isocratic RP-HPLC methods have been developed that are capable of separating iloperidone from its impurities, including potential dimeric forms. These methods typically utilize a C18 or phenyl stationary phase, which provides the necessary hydrophobicity to retain iloperidone and its related compounds.

One established method employs a LiChrospher C18 column with a mobile phase consisting of acetonitrile (B52724), methanol (B129727), and an acetate (B1210297) buffer (50:30:20 v/v/v), demonstrating the capacity for accurate quantification. rasayanjournal.co.inresearchgate.net Another successful separation was achieved on a Welchrom-C18 column using a simpler mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 7.0) and acetonitrile (50:50 v/v). researchgate.net The selection of an appropriate UV detection wavelength, such as 215 nm or 228 nm, is critical for ensuring adequate sensitivity for all relevant compounds. rasayanjournal.co.inresearchgate.net

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase | LiChrospher C18 (250 x 4.6 mm, 5 µm) | Welchrom-C18 (150 x 4.6 mm, 5 µm) | BDS Hypersil Phenyl (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:Acetate Buffer (50:30:20) | 0.02 M KH₂PO₄ (pH 7.0):Acetonitrile (50:50) | 0.01 M NaH₂PO₄ (pH 6.0):Acetonitrile (60:40) |

| Flow Rate | 0.9 mL/min | 1.0 mL/min | 1.5 mL/min |

| Detection | 215 nm | 228 nm | 276 nm |

| Reference | rasayanjournal.co.in | researchgate.net | ijpsr.com |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

UPLC represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. researchgate.net This technology utilizes columns packed with sub-2 µm particles, which results in much higher separation efficiency. For the analysis of iloperidone and its impurities, UPLC methods can dramatically reduce run times from over 15 minutes to as little as 3 minutes, facilitating higher sample throughput. researchgate.net

A stability-indicating UPLC method for iloperidone and its degradation products has been developed using an Acquity UPLC® BEH C18 column (100 x 2.1 mm, 1.7 µm). nih.gov This method employed a gradient elution, which is often necessary to resolve a complex mixture of impurities with varying polarities that may be generated during stress testing. nih.gov The enhanced resolution of UPLC is particularly advantageous for separating closely eluting peaks, such as the iloperidone dimer from the parent drug.

Chromatographic Column Chemistry and Stationary Phase Selection for Dimer Separation

The choice of stationary phase is a critical parameter that governs the selectivity of the chromatographic separation. veeprho.com For iloperidone and its structurally similar impurities, reversed-phase columns are the standard choice.

C18 (Octadecylsilane) Columns: These are the most common and versatile reversed-phase columns. The long alkyl chains provide a high degree of hydrophobicity, leading to strong retention of moderately non-polar compounds like iloperidone and its dimer. Columns such as Acquity UPLC BEH C18, LiChrospher C18, and Welchrom-C18 have been successfully used. rasayanjournal.co.inresearchgate.netnih.gov

Phenyl Columns: Phenyl stationary phases offer an alternative selectivity to C18 columns. The phenyl groups can interact with analytes through π-π interactions, in addition to hydrophobic interactions. This can be particularly useful for separating aromatic compounds or providing a different elution order for impurities that are difficult to resolve on a C18 column. A BDS Hypersil Phenyl column has been effectively used in an HPLC method for iloperidone. ijpsr.com

The selection between these phases depends on the specific impurity profile. The Iloperidone Dimer Impurity, being a larger molecule with increased hydrophobicity compared to the monomer, would be well-retained on a C18 column, allowing for its separation from the parent drug.

Mobile Phase Optimization for Resolution of this compound

Optimizing the mobile phase composition is crucial for achieving the desired resolution between the API and its impurities. chromatographyonline.com Key parameters to adjust include the type of organic modifier, the pH of the aqueous phase, and the buffer concentration.

Organic Modifier: Acetonitrile and methanol are the most common organic solvents used. Acetonitrile generally provides lower backpressure and different selectivity compared to methanol. The ratio of the organic modifier to the aqueous phase is adjusted to control the retention time of the analytes; a higher organic content leads to faster elution. rasayanjournal.co.in

Aqueous Phase pH and Buffers: The pH of the mobile phase can significantly alter the retention and peak shape of ionizable compounds. chromatographyonline.com Buffers such as phosphate or acetate are used to control and maintain a stable pH. rasayanjournal.co.inresearchgate.netijpsr.com For iloperidone, methods have been developed using mobile phase pH values ranging from 6.0 to 7.0. researchgate.netijpsr.com

Additives: In some cases, additives like ion-pairing agents are used to improve peak shape and retention. For instance, a UHPLC method for iloperidone degradation products utilized heptafluorobutyric acid (HFBA) as an additive in the mobile phase. nih.gov

Fine-tuning these mobile phase parameters is essential to maximize the resolution between the large, hydrophobic dimer impurity and the iloperidone peak.

Hyphenated Techniques in this compound Analysis

While chromatographic techniques can separate impurities, hyphenated techniques are often required for their unequivocal identification and sensitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

LC-MS and tandem mass spectrometry (LC-MS/MS) are powerful tools for impurity profiling, combining the separation power of LC with the high sensitivity and specificity of mass spectrometric detection. ijprajournal.com These techniques are invaluable for both identifying unknown impurities and quantifying them at very low levels.

For the this compound, LC-MS would provide the molecular weight of the compound, confirming its identity. The known molecular weight of the dimer is 626.72 g/mol . pharmaffiliates.compharmaffiliates.com In a typical LC-MS analysis using positive electrospray ionization (ESI), the impurity would be detected as a protonated molecule [M+H]⁺ at an m/z value of approximately 627.7.

LC-MS/MS methods are developed for highly sensitive and selective quantification. nih.gov By using modes like Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions can be monitored, eliminating interferences from the matrix and other components. While many published LC-MS/MS methods for iloperidone focus on its quantification in biological matrices, the same principles are directly applicable to impurity analysis. rsc.org These methods often use C18 columns and mobile phases containing ammonium (B1175870) acetate or ammonium formate (B1220265) buffers, which are volatile and compatible with mass spectrometry. rsc.org

| Parameter | Condition |

|---|---|

| Separation Column | Agilent RP-18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 20 mM Ammonium Acetate (pH 5):Acetonitrile (60:40) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Ion (Iloperidone) | m/z 427 [M+H]⁺ |

| Potential Monitored Ion (Dimer) | m/z 627.7 [M+H]⁺ |

| Reference | rsc.org |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The unequivocal identification of impurities, particularly novel or unexpected ones, often requires a combination of chromatographic separation and powerful spectroscopic elucidation. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a potent hyphenated technique that directly couples the separation power of HPLC with the structure-elucidating capability of Nuclear Magnetic Resonance (NMR) spectroscopy.

For the analysis of the this compound, an LC-NMR system would involve an HPLC instrument connected to an NMR spectrometer via a specialized interface. The sample containing Iloperidone and its impurities would first be subjected to chromatographic separation on a suitable reversed-phase column. As the separated components elute from the column, they are directed into the NMR flow cell.

While specific LC-NMR methods for the this compound are not extensively detailed in publicly available literature, a general approach would involve:

Chromatographic Separation: An optimized HPLC method to resolve the dimer impurity from Iloperidone and other related substances.

On-line NMR Data Acquisition: As the dimer impurity peak elutes, the flow can be temporarily stopped (stop-flow mode) to allow for the acquisition of detailed one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC) NMR spectra. This provides crucial information about the proton and carbon environments within the molecule, enabling its structural confirmation.

Data Processing and Interpretation: The acquired NMR data would be processed to identify the chemical shifts, coupling constants, and correlations, which are then pieced together to confirm the dimeric structure.

The primary advantage of LC-NMR is the direct and unambiguous structural identification of the impurity without the need for its isolation, which can be a time-consuming and challenging process.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Dimer Precursors/Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. While the this compound itself is a relatively large and non-volatile molecule, GC-MS could be employed in specific scenarios related to its formation or characterization.

This could involve the analysis of:

Volatile Precursors: If the formation of the dimer impurity involves volatile starting materials or intermediates, GC-MS can be used to monitor their presence and levels in the reaction mixture. This can provide insights into the reaction mechanism and help in controlling the formation of the dimer.

Derivatization: In some cases, non-volatile compounds can be chemically modified (derivatized) to make them more volatile and amenable to GC-MS analysis. While this is less common for large dimeric impurities, it remains a potential approach for specific structural characterization studies.

A typical GC-MS analysis would involve injecting the sample (or its derivative) into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

Validation of Analytical Methods for this compound

The validation of analytical methods is a mandatory requirement by regulatory agencies to ensure that the chosen method is suitable for its intended purpose. For the this compound, the analytical method must be validated to demonstrate its specificity, sensitivity, linearity, range, accuracy, and precision. journalijcar.org

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture.

For the this compound, specificity and selectivity would be demonstrated by:

Spiking Studies: A sample of Iloperidone would be spiked with a known amount of the dimer impurity and other potential impurities. The analytical method should be able to resolve the dimer impurity peak from all other peaks.

Forced Degradation Studies: Iloperidone would be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The analytical method must demonstrate that the dimer impurity peak is not interfered with by any of the resulting degradation products.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The determination of LOD and LOQ for the this compound is crucial for monitoring it at very low levels. These are typically determined based on the signal-to-noise ratio of the analytical response.

| Parameter | Typical Signal-to-Noise Ratio |

| Limit of Detection (LOD) | 3:1 |

| Limit of Quantification (LOQ) | 10:1 |

Interactive Data Table: Signal-to-Noise Ratios for LOD and LOQ

Linearity and Range Assessment

Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the this compound, a series of solutions with different concentrations of the impurity would be prepared and analyzed. The response (e.g., peak area) would be plotted against the concentration, and the linearity would be evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.

| Validation Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.99 |

Interactive Data Table: Acceptance Criteria for Linearity

Accuracy and Precision Evaluation

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the added impurity that is recovered by the analytical method is calculated.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

| Validation Parameter | Typical Acceptance Criteria |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (% RSD) | ≤ 2.0% |

Interactive Data Table: Acceptance Criteria for Accuracy and Precision

Robustness Testing of Analytical Methods

Robustness testing is a crucial component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in its parameters. This provides an indication of the method's reliability during routine use. For the analysis of this compound, a High-Performance Liquid Chromatography (HPLC) method is commonly employed. The robustness of such a method is assessed by systematically altering various chromatographic conditions.

The key parameters that are typically varied during the robustness testing of an HPLC method for this compound include:

Flow Rate of the Mobile Phase: The flow rate is generally varied by a small margin, for instance, ±0.2 mL/min from the nominal flow rate. nih.gov

Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is slightly changed. rasayanjournal.co.in

pH of the Mobile Phase Buffer: The pH of the buffer component of the mobile phase is adjusted within a narrow range (e.g., ±0.2 pH units). rasayanjournal.co.in

Column Temperature: The temperature of the chromatographic column is altered by a few degrees (e.g., ±5°C). nih.gov

Detection Wavelength: The wavelength used for UV detection is slightly modified (e.g., ±2 nm). rasayanjournal.co.in

The results of these variations are then evaluated against predefined system suitability criteria, such as resolution between Iloperidone and its dimer impurity, theoretical plates, and tailing factor of the impurity peak. A method is considered robust if the system suitability parameters remain within the acceptable limits despite these small changes in the method parameters.

Interactive Data Table: Illustrative Robustness Testing Parameters and Acceptance Criteria for this compound Analysis

| Parameter Varied | Nominal Value | Variation | Acceptance Criteria for System Suitability |

| Flow Rate | 1.0 mL/min | ± 0.1 mL/min | Resolution > 2.0, Tailing Factor < 2.0 |

| Mobile Phase Composition | Acetonitrile:Buffer (50:50 v/v) | ± 2% Acetonitrile | Resolution > 2.0, Tailing Factor < 2.0 |

| pH of Buffer | 6.5 | ± 0.2 | Resolution > 2.0, Tailing Factor < 2.0 |

| Column Temperature | 30°C | ± 5°C | Resolution > 2.0, Tailing Factor < 2.0 |

| Detection Wavelength | 274 nm | ± 2 nm | Signal-to-Noise Ratio > 10 |

Strategies for Control and Reduction of Iloperidone Dimer Impurity in Pharmaceutical Manufacturing

Process Optimization in Iloperidone (B1671726) Synthesis to Minimize Dimer Formation

Minimizing the formation of the Iloperidone Dimer Impurity at its source is the most efficient and cost-effective strategy. This involves a deep understanding of the reaction mechanism and the impact of various process parameters on the reaction kinetics and selectivity.

The choice of reagents and their molar ratios plays a pivotal role in directing the chemical reaction towards the desired product and away from impurity-forming side reactions. The formation of a key dimer impurity, 1,1'-[4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene)]diethanone, can occur during the alkylation of 1-(4-hydroxy-3-methoxyphenyl)ethanone with an alkylating agent like 1-bromo-3-chloropropane. asianpubs.orggoogle.comresearchgate.net

Research into improved Iloperidone synthesis has shown that careful selection of the base and control of stoichiometry are critical. For instance, using strong bases like sodium hydroxide in the presence of a phase transfer catalyst has been shown to be more effective in controlling dimer formation compared to weaker bases like potassium carbonate. researchgate.net Weaker bases can lead to longer reaction times, which increases the likelihood of side reactions, including dimerization. google.comnewdrugapprovals.org Adjusting the molar ratio of the reactants is also crucial. An excessive amount of the alkylating agent can increase the probability of dimerization and other side reactions. google.com

Table 1: Effect of Reagent Selection on Dimer Impurity Formation

| Base | Solvent System | Catalyst | Dimer Impurity Level | Reference |

| Potassium Carbonate | Acetone | None | 6-7% | newdrugapprovals.org |

| Potassium Carbonate | N,N-dimethylformamide | None | High (leading to low yield) | researchgate.net |

| Sodium Hydroxide | Water/Heptane | Tetrabutylammonium Bromide | Controlled to acceptable limits | researchgate.net |

| Potassium Carbonate | Methylethyl Ketone | Phase Transfer Catalyst | Reduced formation | google.com |

The reaction environment, including the choice of solvent, catalyst, and temperature, significantly influences the rate and outcome of the synthesis. The use of phase transfer catalysis (PTC) has emerged as a key strategy to enhance reaction efficiency and minimize dimer formation in Iloperidone synthesis. researchgate.netnewdrugapprovals.org A phase transfer catalyst, such as tetrabutylammonium bromide, facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), accelerating the desired N-alkylation reaction and reducing the required reaction time. researchgate.netnewdrugapprovals.org

A patented process highlights the use of methylethyl ketone (MEK) as a solvent in conjunction with a phase transfer catalyst. This combination was found to reduce the reaction time for the preparation of the 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone intermediate, which in turn suppressed the formation of the dimer impurity. google.com Other studies have explored various solvent systems, such as a mixture of water and heptane, which, when paired with sodium hydroxide and a PTC, effectively suppressed multiple impurities, including the dimer. researchgate.net Temperature control is another critical parameter; while higher temperatures can increase reaction rates, they can also promote the formation of degradation products and impurities. researchgate.net

Table 2: Impact of Reaction Environment on Iloperidone Synthesis

| Parameter | Condition 1 | Condition 2 | Outcome |

| Solvent | Acetone | Methylethyl Ketone (MEK) | MEK reduced reaction time and dimer formation. google.com |

| Catalyst | None | Phase Transfer Catalyst | PTC accelerates the reaction, minimizing time-dependent impurity formation. researchgate.net |

| Base | Potassium Carbonate | Sodium Hydroxide | Sodium Hydroxide with PTC improved quality and suppressed impurity formation. researchgate.net |

| Temperature | High (e.g., reflux) | Optimized (lower) | Lowering temperature can reduce impurity formation but may require longer reaction times. researchgate.net |

In-process controls (IPCs) are essential checks performed during manufacturing to monitor the process and ensure the quality of intermediates and the final API. synthinkchemicals.compharmtech.com For controlling the this compound, IPCs are implemented to monitor its formation in real-time or at critical junctures of the synthesis. mabion.eu

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose. synthinkchemicals.com By taking samples from the reaction mixture at predetermined intervals, the concentration of the dimer impurity relative to the main product can be accurately quantified. This data allows process chemists to determine the optimal reaction endpoint, ensuring the reaction is stopped before the impurity level exceeds a specified threshold. acs.org Establishing strict IPC specifications for the dimer impurity at intermediate stages prevents the carryover of the impurity into the final API, simplifying downstream purification efforts. veeprho.com

Purification Techniques for this compound Removal

Even with an optimized synthesis process, trace amounts of the this compound may still be present. Therefore, robust purification methods are required to ensure the final API meets the stringent purity requirements set by regulatory authorities.

Crystallization is a fundamental and highly effective technique for purifying solid-state compounds in the pharmaceutical industry. ucc.iemdpi.com The removal of impurities like the this compound via crystallization relies on the principle that the impurity has a different solubility profile than the desired API in a given solvent system and is preferentially excluded from the growing crystal lattice.

Developing an advanced crystallization protocol involves:

Solvent Screening: Identifying a single solvent or a mixture of solvents where Iloperidone has moderate solubility at high temperatures and low solubility at low temperatures, while the dimer impurity remains in the solution (mother liquor). Solvents like ethanol have been used for the recrystallization of crude Iloperidone. google.comresearchgate.net

Control of Supersaturation: Carefully controlling the rate of cooling and/or the addition of an anti-solvent to manage the level of supersaturation. This influences nucleation and crystal growth, which are key to achieving high purity.

Seeding Strategy: Introducing seed crystals of high-purity Iloperidone can promote controlled crystal growth and prevent spontaneous nucleation, which can trap impurities.

Reslurrying and Washing: Washing the isolated crystals with an appropriate solvent can effectively remove surface-adhered impurities. In some cases, reslurrying the crystalline material in a solvent where the impurity is soluble can further enhance purity. ucc.ie

For challenging impurities, multiple recrystallizations or purification via the formation of an acid addition salt may be necessary to achieve the desired purity. researchgate.net

When impurities are structurally very similar to the API, making their removal by crystallization difficult, preparative high-performance liquid chromatography (prep-HPLC) serves as a powerful alternative. europeanpharmaceuticalreview.com This technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.

The key aspects of using preparative chromatography for removing the this compound include:

Method Development: An analytical HPLC method is first developed to achieve a good separation (resolution) between Iloperidone and the dimer impurity.

Scale-Up: The analytical method is then scaled up to a preparative scale, which involves using larger columns and higher flow rates to process larger quantities of material.

Stationary and Mobile Phase Selection: Typically, reversed-phase chromatography with a C18 stationary phase is used for purifying small organic molecules. The mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to maximize the separation. nih.gov

Fraction Collection: As the separated compounds elute from the column, a detector identifies the peaks corresponding to pure Iloperidone and the impurity. A fraction collector is used to selectively collect the pure Iloperidone fractions, which are then combined and concentrated to yield the final, high-purity API.

While highly effective, preparative chromatography is often more costly and time-consuming than crystallization, making it a secondary choice typically used when crystallization alone is insufficient to meet the purity specifications. europeanpharmaceuticalreview.com

Stability Studies of Iloperidone Drug Substance with Respect to Dimer Formation

The intrinsic stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. For Iloperidone, a key focus of stability programs is the monitoring and control of degradation products, including the this compound. This impurity, formed by the dimerization of two Iloperidone molecules, must be maintained within strict regulatory limits. Comprehensive stability studies, conducted according to the International Council for Harmonisation (ICH) guidelines, are essential to understand the rate and pathways of dimer formation under various environmental conditions. These studies provide the data necessary to establish an appropriate retest period for the drug substance and recommend suitable storage conditions. The primary goal is to identify conditions that minimize the formation of the dimer and other related substances, ensuring the purity and potency of the active pharmaceutical ingredient (API). veeprho.com

Long-Term and Accelerated Stability Testing Conditions

To systematically evaluate the stability of the Iloperidone drug substance, long-term and accelerated stability studies are performed on multiple batches. These studies are designed to simulate the effects of storage over time under the intended and more stressful conditions.

Long-Term Stability Testing: This testing is generally conducted for a minimum of 12 months and is designed to represent the recommended storage conditions for the drug substance. According to ICH Q1A(R2) guidelines, typical conditions for long-term studies are 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%, or alternatively 30°C ± 2°C / 65% RH ± 5% RH. nih.gov Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months) and analyzed for the presence and quantity of the this compound.

Accelerated Stability Testing: These studies are performed under more aggressive storage conditions to increase the rate of chemical degradation and physical change. Data from these studies are used to predict the stability profile of the drug substance under long-term conditions. A standard condition for accelerated testing is 40°C ± 2°C / 75% RH ± 5% RH, with testing typically conducted over a period of 6 months. nih.gov Significant increases in the dimer impurity under these conditions can signal potential stability issues that warrant further investigation or adjustments to the packaging or storage recommendations.

The findings from these studies are crucial for establishing the shelf life and ensuring that the level of the this compound remains below the qualification threshold.

Table 1: Illustrative Long-Term and Accelerated Stability Data for this compound

| Time Point (Months) | Long-Term Condition (25°C/60% RH) - % Dimer Impurity | Accelerated Condition (40°C/75% RH) - % Dimer Impurity |

|---|---|---|

| 0 | < 0.05 | < 0.05 |

| 3 | 0.06 | 0.10 |

| 6 | 0.07 | 0.14 |

| 12 | 0.08 | N/A |

| 24 | 0.10 | N/A |

Stress Testing to Predict Dimerization Tendencies

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug molecule. By subjecting Iloperidone to conditions more severe than those used in accelerated stability studies, potential degradation pathways can be identified, and the formation of impurities, including the dimer, can be understood. Research indicates that Iloperidone is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress. researchgate.netasianpubs.org

Acidic and Basic Hydrolysis: Iloperidone shows degradation when exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. These conditions can catalyze reactions that may lead to the formation of various degradation products, and the potential for dimerization under these stresses must be carefully evaluated.

Oxidative Stress: Exposure to oxidizing agents (e.g., 3% hydrogen peroxide) has been shown to degrade Iloperidone, indicating a sensitivity to oxidation which could be a pathway for impurity formation. researchgate.net

Thermal Degradation: Studies have shown Iloperidone to be stable when subjected to dry heat (e.g., 80°C), suggesting that dimerization is not significantly promoted by high temperatures alone in the solid state. researchgate.netasianpubs.org

Photostability: Iloperidone is generally considered stable under exposure to light as per ICH Q1B guidelines, indicating that photolytic energy is not a primary driver for dimerization. researchgate.netasianpubs.org

Understanding these degradation pathways is essential for developing a stability-indicating analytical method capable of separating the dimer impurity from the parent drug and other potential degradants.

Table 2: Illustrative Stress Testing Results for this compound Formation

| Stress Condition | Conditions | % Dimer Impurity Formed | Observations |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 80°C, 8 hrs | 0.25 | Significant degradation of API observed. |

| Base Hydrolysis | 0.1 M NaOH, 80°C, 8 hrs | 0.31 | Significant degradation of API observed. |

| Oxidative | 3% H₂O₂, RT, 24 hrs | 0.18 | Moderate degradation of API. |

| Thermal | 80°C, 48 hrs | < 0.05 | API is stable. |

| Photolytic | ICH Q1B, 1.2 million lux hours | < 0.05 | API is stable. |

Excipient Compatibility Studies Relevant to Dimerization

Drug-excipient compatibility studies are fundamental to the development of a stable and robust pharmaceutical formulation. In these studies, the drug substance is mixed with various common excipients to screen for potential adverse interactions that could lead to the degradation of the API and the formation of impurities. google.com For Iloperidone, a key objective of these studies is to identify any excipients that may catalyze or participate in the formation of the dimer impurity.

Common excipients used in solid oral dosage forms, such as those for Iloperidone tablets, include diluents, binders, disintegrants, and lubricants. wjpmr.com Potential incompatibilities can arise from the chemical nature of the excipient itself or from reactive impurities present within the excipient. For instance:

Reducing Sugars: Excipients like lactose can contain reducing sugars that may interact with the drug substance.

Peroxides: Lubricants such as magnesium stearate or binders like povidone can contain peroxide impurities, which could promote oxidative degradation and potentially dimerization.

Moisture Content: The presence of moisture, often associated with hygroscopic excipients, can accelerate hydrolytic degradation pathways.

By testing binary mixtures of Iloperidone and individual excipients under accelerated conditions (e.g., 40°C/75% RH), formulators can select excipients that are inert with respect to the drug substance, thereby minimizing the risk of dimer formation in the final drug product.

Table 3: Illustrative Excipient Compatibility Screening for Iloperidone Dimer Formation (at 40°C/75% RH for 4 weeks)

| Excipient Category | Excipient | API:Excipient Ratio | % Dimer Impurity | Compatibility Assessment |

|---|---|---|---|---|

| Control | Iloperidone Only | N/A | 0.08 | Baseline |

| Diluent | Lactose Monohydrate | 1:1 | 0.09 | Compatible |

| Diluent | Microcrystalline Cellulose | 1:1 | 0.08 | Compatible |

| Binder | Hydroxypropyl Methylcellulose | 1:1 | 0.09 | Compatible |

| Disintegrant | Crospovidone | 1:1 | 0.12 | Compatible (minor increase) |

| Lubricant | Magnesium Stearate | 20:1 | 0.10 | Compatible |

Regulatory Landscape and Academic Considerations for Iloperidone Dimer Impurity

Pharmaceutical Quality by Design (QbD) Principles Applied to Impurity Control

Pharmaceutical Quality by Design (QbD) is a systematic, scientific, and risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. pharmaceuticalonline.comslideshare.net This methodology is instrumental in proactively managing impurities like the Iloperidone (B1671726) Dimer Impurity.

The QbD approach to impurity control involves several key steps:

Defining a Quality Target Product Profile (QTPP): This outlines the desired quality characteristics of the final drug product, including the acceptable level for specific impurities. pharmaceuticalonline.com

Identifying Critical Quality Attributes (CQAs): Impurity levels, including that of the Iloperidone Dimer Impurity, are considered CQAs as they can potentially impact the product's safety and efficacy. pharmaceuticalonline.com

Risk Assessment and Identification of Critical Process Parameters (CPPs): A risk assessment identifies the process parameters that could affect the formation of the dimer impurity. These are designated as CPPs. For example, reaction temperature, pressure, or the ratio of reactants during the synthesis of Iloperidone could be CPPs influencing the side reaction that forms the dimer. capes.gov.br

Establishing a Design Space: Through systematic experimentation, a design space is defined. This is the multidimensional combination and interaction of input variables (e.g., CPPs) that has been demonstrated to provide assurance of quality. pharmaceuticalonline.comslideshare.net Operating the manufacturing process within this established design space ensures that the level of the this compound remains consistently below its specified limit. pharmaceuticalonline.com

Implementing a Control Strategy: A comprehensive control strategy, which may include in-process controls and final product testing, is established to ensure ongoing process performance and product quality. researchgate.net This proactive approach builds quality into the product, rather than relying solely on end-product testing. researchgate.net

By applying QbD, manufacturers can gain a deep understanding of how process variables affect impurity formation, leading to a more robust and reliable manufacturing process that consistently controls the this compound. pharmaceuticalonline.comcapes.gov.br

Evolution of Analytical Standards and Reference Materials for this compound

The accurate detection and quantification of the this compound are impossible without high-quality analytical reference materials. sigmaaldrich.com These standards are crucial for method development, validation, and routine quality control testing. clearsynth.com

The evolution in this area has moved toward the availability of highly characterized Certified Reference Materials (CRMs) for specific impurities. sigmaaldrich.com Specialized suppliers synthesize and qualify standards for impurities like the this compound. tlcstandards.comsynzeal.com These reference materials are typically accompanied by a comprehensive Certificate of Analysis (CoA), which provides detailed information on the material's identity, purity, and characterization data, ensuring its suitability for quantitative and qualitative analysis. sigmaaldrich.comlgcstandards.com

These standards are used in analytical techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the identity of an impurity peak by comparing its retention time to that of the standard and to accurately quantify the amount of the impurity present. ijprajournal.com The availability of primary (e.g., from pharmacopeias like USP, EP) and secondary (certified by the manufacturer with traceability to primary standards) reference materials provides the necessary tools for laboratories to comply with stringent regulatory requirements for impurity profiling. sigmaaldrich.comalfa-chemistry.com

Academic Contributions to Impurity Science and Risk Management in Pharmaceutical Development

Academic and industrial research plays a vital role in advancing the science of impurity management. nih.gov Contributions in this field directly impact the strategies for controlling impurities such as the this compound.

Key areas of academic and scientific contribution include:

Elucidation of Formation Pathways: Research studies investigate the reaction mechanisms that lead to the formation of impurities. For the this compound, studies have detailed the potential synthetic routes, such as side reactions during the condensation step in Iloperidone synthesis, providing critical knowledge for process optimization to minimize its formation. journalijcar.org

Development of Advanced Analytical Techniques: The academic community is at the forefront of developing more sensitive and specific analytical methods. nih.gov The application of advanced hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and the use of Nuclear Magnetic Resonance (NMR) spectroscopy are often pioneered in research settings, allowing for the definitive identification and structural characterization of trace-level impurities. ijprajournal.comnih.govbiomedres.us

This body of scientific work provides the foundational knowledge that enables pharmaceutical manufacturers to develop effective risk management strategies, optimize production processes, and ensure the quality and safety of medicines. journalijcar.orgnih.gov

Future Research Directions and Unresolved Challenges in Iloperidone Dimer Impurity Science

Development of Novel Green Chemistry Approaches for Dimer Reduction

The synthesis of Iloperidone (B1671726), like many complex pharmaceutical molecules, can lead to the formation of process-related impurities, including dimers. Green chemistry, or sustainable chemistry, offers a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances. mdpi.cominstituteofsustainabilitystudies.com Future research is increasingly focused on applying these principles to reduce the formation of the Iloperidone Dimer Impurity.

Key research areas include:

Safer Solvents: Investigation into the use of environmentally benign solvents such as water, ethanol, or supercritical fluids to replace hazardous solvents that may promote dimerization reactions. instituteofsustainabilitystudies.com The choice of solvent can significantly influence reaction pathways and impurity profiles.

Catalytic Innovations: The development of highly selective catalysts that can direct the synthesis pathway towards the desired Iloperidone monomer, thereby preventing the side reactions that lead to dimerization. researchgate.net This approach aligns with the green chemistry principle of using catalytic reagents over stoichiometric ones.

Energy-Efficient Synthesis: Exploring alternative energy sources like microwave irradiation or ultrasound. mdpi.comresearchgate.net These methods can offer faster reaction times and potentially different selectivity, which could be leveraged to minimize the formation of the dimer impurity. mdpi.com Microwave-assisted synthesis, for example, is a promising energy-efficient technique that is gaining popularity in pharmaceutical settings. mdpi.com

| Approach | Principle | Potential Impact on Dimer Formation |

|---|---|---|

| Use of Green Solvents | Replacing hazardous organic solvents with safer alternatives (e.g., water, ethanol, ionic liquids). mdpi.cominstituteofsustainabilitystudies.com | Alters reaction kinetics and solubility parameters, potentially disfavoring the dimerization pathway. |

| Advanced Catalysis | Employing selective catalytic reagents instead of stoichiometric ones to guide the reaction. researchgate.net | Increases the yield of the target molecule (Iloperidone) while minimizing side reactions that produce the dimer. |

| Microwave-Assisted Synthesis | Utilizing microwave energy for heating, which can lead to rapid and uniform temperature distribution. mdpi.com | May reduce reaction times and alter reaction selectivity, potentially suppressing the formation of the dimer impurity. |

Advanced Computational Chemistry for Predicting Dimerization Pathways

Future directions in this area involve:

Predictive Modeling: Using AI algorithms and data mining of large chemical reaction databases to predict potential impurities based on starting materials, reagents, and reaction conditions. chemical.airesearchgate.net These tools can analyze reactions with an accuracy comparable to an expert chemist, flagging potential dimerization issues early in development. chemical.ai

Mechanism Elucidation: Employing quantum chemistry methods, such as Density Functional Theory (DFT), to model the transition states and reaction energies of potential dimerization pathways. This provides a deep, mechanistic understanding that can guide the optimization of reaction conditions to avoid impurity formation.

AI-Assisted Route Design: Integrating impurity prediction tools into software for designing synthetic routes. chemrxiv.orgchemrxiv.org This would allow chemists to proactively select pathways that are inherently less likely to produce the this compound, embodying the principles of Quality by Design (QbD). mt.com

Real-Time Monitoring and Control of Dimer Formation in Manufacturing

The transition from testing quality into the final product to building quality in by design is a central theme in modern pharmaceutical manufacturing. fda.gov Process Analytical Technology (PAT) is a system endorsed by regulatory agencies like the FDA for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. mt.comfda.gov Implementing PAT is a key future direction for controlling this compound formation.

The core of a PAT-based strategy involves:

In-line and On-line Analysis: Integrating advanced analytical techniques directly into the manufacturing line to monitor the reaction in real-time. acs.orgeuropeanpharmaceuticalreview.com This allows for immediate detection of the onset of dimer formation.

Spectroscopic and Chromatographic Tools: Utilizing techniques such as Near-Infrared (NIR) and Raman spectroscopy, as well as High-Performance Liquid Chromatography (HPLC), to continuously analyze the composition of the reaction mixture. nih.govlongdom.org These tools provide a wealth of data that can be used to understand and control the process. nih.gov

Feedback Control Loops: Linking real-time analytical data to automated control systems. If the concentration of the dimer impurity begins to rise, the system can automatically adjust critical process parameters (e.g., temperature, reagent addition rate) to bring the reaction back into the desired state, ensuring the final product meets quality specifications. europeanpharmaceuticalreview.com

| PAT Tool | Measurement Principle | Role in Dimer Formation Control |

|---|---|---|

| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared region, which is related to molecular vibrations. longdom.org | Provides rapid, non-destructive, real-time analysis of the reaction mixture to monitor the concentration of reactants, products, and the dimer impurity. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a chemical fingerprint of the molecules present. nih.govlongdom.org | Offers high chemical specificity for in-line monitoring of molecular structures, enabling the differentiation of the Iloperidone monomer from its dimer. |

| In-line HPLC/UPLC | Separates components of a mixture based on their interaction with a stationary phase. longdom.org | Allows for the direct quantification of the dimer impurity during the process, providing precise data for process control and optimization. |

Exploration of Undiscovered this compound Species

While a specific dimer impurity may be known, the possibility of other, structurally similar or isomeric dimer species exists. A significant unresolved challenge is the comprehensive identification and characterization of all potential dimeric impurities of Iloperidone. Research has already shown that multiple previously unreported impurities can be identified during process development. journalijcar.org

This exploration requires:

Advanced Separation Science: The use of high-resolution chromatographic techniques, such as two-dimensional liquid chromatography (2D-LC), to separate structurally similar impurities that may co-elute in standard HPLC methods.

High-Resolution Mass Spectrometry (HRMS): Employing techniques like time-of-flight (TOF) or Orbitrap mass spectrometry to determine the exact molecular formula of unknown peaks, confirming their dimeric nature.

NMR Spectroscopy: Isolating sufficient quantities of the unknown impurities for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. This remains a significant challenge, particularly for impurities present at very low levels. nih.gov

The discovery and characterization of new dimer species are critical, as different isomers could have different toxicological properties and may require different control strategies. humanjournals.com

Standardization of this compound Reference Standards

Accurate quantification of any impurity relies on the availability of a well-characterized reference standard. knorspharma.comamazonaws.com A major unresolved challenge is the global standardization of the this compound reference standard. These standards are highly purified and characterized materials that serve as the benchmark for analytical testing. clearsynth.com

The path to standardization involves several key steps:

Synthesis and Purification: Developing a robust process to synthesize and isolate the dimer impurity with very high purity.

Comprehensive Characterization: Using a battery of analytical techniques (e.g., NMR, MS, FTIR, thermal analysis) to unambiguously confirm the structure and determine the purity of the reference material.

Collaborative Validation: Involving pharmacopeial bodies, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), to establish a globally recognized standard. knorspharma.comusp.org This ensures that different laboratories and manufacturers worldwide can obtain consistent and reliable analytical results. usp.org

The establishment of a universally accepted reference standard is essential for method validation, quality control, and ensuring regulatory compliance across the pharmaceutical industry. clearsynth.comlabinsights.nl

常见问题

Q. What analytical methods are recommended for detecting and quantifying Iloperidone Dimer Impurity in drug substances?